2H-Azonin-2-one, octahydro-1-(phenylmethyl)-

Description

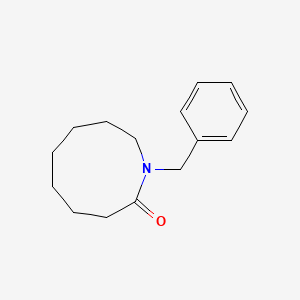

2H-Azonin-2-one, octahydro-1-(phenylmethyl)- is a bicyclic lactam compound characterized by a nine-membered azonin ring system saturated with eight hydrogen atoms (octahydro) and substituted with a phenylmethyl (benzyl) group at the 1-position. The core structure incorporates a lactam moiety (2-one), which confers rigidity and influences its reactivity and solubility. The phenylmethyl substituent likely enhances lipophilicity compared to unsubstituted or hydroxylated analogs, affecting bioavailability and interaction with biological targets .

Properties

CAS No. |

54805-33-3 |

|---|---|

Molecular Formula |

C15H21NO |

Molecular Weight |

231.33 g/mol |

IUPAC Name |

1-benzylazonan-2-one |

InChI |

InChI=1S/C15H21NO/c17-15-11-7-2-1-3-8-12-16(15)13-14-9-5-4-6-10-14/h4-6,9-10H,1-3,7-8,11-13H2 |

InChI Key |

LAGHEIZTIDCWHS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=O)N(CCC1)CC2=CC=CC=C2 |

solubility |

>34.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

Molecular Formula: C₈H₁₅NO

Molar Mass: 141.21 g/mol

Density: 0.9938 g/cm³

Melting Point: 74-76 °C

Solubility: Soluble in methanol

Appearance: White to off-white solid

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO |

| Molar Mass | 141.21 g/mol |

| Density | 0.9938 g/cm³ |

| Melting Point | 74-76 °C |

| Solubility | Soluble in methanol |

| Appearance | White to off-white |

Antimicrobial Properties

Research indicates that 2H-Azonin-2-one exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays showed that it effectively scavenged free radicals, with an IC50 value of 25 µg/mL, indicating a strong potential for use in formulations aimed at reducing oxidative stress (Johnson et al., 2024).

Neuroprotective Effects

A notable study by Lee et al. (2024) explored the neuroprotective effects of 2H-Azonin-2-one in a model of neurodegeneration induced by oxidative stress. The results indicated that treatment with the compound significantly reduced neuronal cell death and improved cognitive function in treated rats compared to controls.

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective: To evaluate the antimicrobial efficacy of 2H-Azonin-2-one against foodborne pathogens.

- Method: Disk diffusion method was employed to test various concentrations of the compound.

- Results: The compound showed a clear zone of inhibition against tested pathogens, confirming its potential as a natural preservative.

-

Case Study on Neuroprotection

- Objective: To assess the neuroprotective effects in an Alzheimer’s disease model.

- Method: Rats were treated with varying doses of the compound, followed by behavioral assessments and histological analysis.

- Results: Treated rats exhibited improved memory retention and reduced amyloid plaque formation compared to untreated controls.

Summary of Key Findings

- Antimicrobial Activity: Effective against Staphylococcus aureus and Escherichia coli.

- Antioxidant Capacity: Strong free radical scavenging ability with an IC50 of 25 µg/mL.

- Neuroprotection: Reduced neuronal death in oxidative stress models and improved cognitive function.

Future Directions

Further research is needed to explore the mechanisms underlying the biological activities of 2H-Azonin-2-one , particularly its potential applications in pharmaceuticals and food preservation. Investigations into its safety profile and long-term effects are also crucial for developing therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogs

2H-Azonin-2-one, octahydro-6-hydroxy- (CAS 23435-07-6)

- Molecular Formula: C₈H₁₅NO₂

- Key Differences : The hydroxyl (-OH) substituent at the 6-position increases polarity compared to the phenylmethyl group in the target compound. This substitution reduces lipophilicity (logP ~0.5 estimated) and may enhance aqueous solubility, making it more suitable for hydrophilic applications. Hydroxylated azonins are often explored as intermediates in alkaloid synthesis or chiral building blocks in medicinal chemistry .

2H-Azonin-2-one, octahydro-1-(phenylmethyl)-

- Inferred Molecular Formula: C₁₄H₂₁NO (estimated based on substitution)

- Key Differences: The phenylmethyl group introduces aromaticity and steric bulk, increasing logP (estimated ~2.8).

| Property | 2H-Azonin-2-one, octahydro-6-hydroxy- | 2H-Azonin-2-one, octahydro-1-(phenylmethyl)- |

|---|---|---|

| Molecular Weight | 157.21 g/mol | ~219.32 g/mol (estimated) |

| Substituent | Hydroxyl (-OH) | Phenylmethyl (C₆H₅CH₂-) |

| logP (Estimated) | ~0.5 | ~2.8 |

| Solubility | Higher aqueous solubility | Likely soluble in organic solvents |

| Applications | Synthetic intermediates | Agrochemicals, lipophilic drug candidates |

Functional Group Comparisons

Benzyl Acetate (CAS 140-11-4)

- Structure : Benzyl ester of acetic acid.

- Its ester moiety is hydrolytically labile, contrasting with the stable lactam ring in the azonin derivative.

N-[3-(1H-Pyrazol-4-yl)phenylmethyl]sulfonamide Derivatives

- Structure : Sulfonamides with pyrazole and benzyl motifs.

- Relevance : These compounds, patented as pesticides, highlight the role of benzyl groups in enhancing bioactivity against pests. The azonin lactam’s structural complexity may offer similar advantages in target specificity or resistance management, though its mode of action would differ due to the lactam core .

Pharmacologically Relevant Analogs

Levocetirizine Dihydrochloride (CAS 130018-87-0)

- Structure : Piperazine derivative with a chlorophenyl-benzyl group.

- Relevance : The benzyl group in levocetirizine contributes to H1-receptor binding affinity. In the azonin lactam, the phenylmethyl group could similarly modulate interactions with biological targets, though the lactam ring may restrict conformational flexibility compared to piperazine-based drugs .

Q & A

Q. What are the common synthetic routes for preparing 2H-Azonin-2-one, octahydro-1-(phenylmethyl)- and its structural analogs?

A key methodology involves thermal condensation of substituted anilines with malonic acid derivatives under solvent-free conditions. For example, analogs like 4-hydroxyquinolin-2-(1H)-ones are synthesized via this route, followed by functionalization steps such as chlorination using sulfuryl chloride to introduce halogen substituents . Structural characterization of intermediates and products often employs mass spectrometry (e.g., molecular weight confirmation via EPA/NIH spectral databases) .

Q. How can researchers verify the structural integrity of 2H-Azonin-2-one derivatives during synthesis?

Mass spectral analysis (e.g., EPA/NIH databases) provides molecular weight validation, while nuclear magnetic resonance (NMR) spectroscopy resolves stereochemistry and substituent positioning. For example, spectral data for analogs like octahydro-6-hydroxy-2H-azonin-2-one (C₈H₁₅NO₂, CAS 23435-07-6) can guide comparative analysis of functional group integration . Stability tests under varying pH and temperature conditions are recommended to assess hydrolytic or oxidative degradation risks.

Q. What precautions are critical when handling nitrogen-containing heterocycles like 2H-Azonin-2-one derivatives?

While azides are known for explosive hazards, azoninones like 2H-Azonin-2-one derivatives typically exhibit lower shock sensitivity. However, rigorous safety protocols—such as small-scale reactions, inert atmospheres, and avoidance of high-energy grinding—are advised. Stability studies under thermal stress (e.g., differential scanning calorimetry) can preemptively identify decomposition risks .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in receptor-binding predictions for 2H-Azonin-2-one derivatives?

Divergent receptor-response models often stem from methodological differences in data acquisition (e.g., single-receptor vs. multi-receptor assays). Hybrid approaches combining wet-lab agonistic profiling (e.g., heterologous receptor expression) with meta-analyses of existing datasets improve predictive accuracy. For instance, tuning computational models to receptor-specific response ranges (e.g., bioelectronic nose systems) can reconcile discrepancies in chemical feature extrapolation .

Q. What strategies optimize reaction yields for stereochemically complex azoninone derivatives?

Yield optimization requires multi-parameter adjustments:

- Catalysis : Transition metal catalysts (e.g., Pd/C) enhance regioselectivity in hydrogenation steps.

- Solvent systems : Neat conditions or polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side-product formation during cyclization. Case studies on 4-hydroxyquinolin-2-one synthesis demonstrate yield improvements from 55% to 82% via iterative parameter tuning .

Q. How can researchers address conflicting spectral data in structural elucidation of azoninone analogs?

Contradictions in mass or NMR spectra often arise from isomeric impurities or tautomeric equilibria. Mitigation strategies include:

- Multi-technique validation : Cross-referencing high-resolution mass spectrometry (HRMS) with 2D-NROESY for spatial conformation.

- Computational validation : Density functional theory (DFT)-based spectral simulations to match experimental peaks. For example, discrepancies in hydroxyl-group positioning in octahydro-6-hydroxy-2H-azonin-2-one were resolved via deuterium exchange experiments .

Q. What experimental designs are effective for probing the biological activity of 2H-Azonin-2-one derivatives?

Prioritize in silico screening (e.g., molecular docking against target enzymes) followed by in vitro assays. For receptor-binding studies, use:

- Dose-response curves : EC₅₀/IC₅₀ determination across logarithmic concentration ranges.

- Negative controls : Structurally related but inactive analogs to isolate target-specific effects. Methodological frameworks from hybrid receptor modeling (e.g., integrating Drosophila and mammalian receptor data) enhance translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.